

9,10-dichloroanthracene CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 9,10-Dichloroanthracene

Cat. No.: B1293567

[Get Quote](#)

An In-depth Technical Guide to 9,10-Dichloroanthracene

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,10-Dichloroanthracene is a chlorinated polycyclic aromatic hydrocarbon with a rigid, planar structure that has garnered significant interest in the fields of organic electronics, photochemistry, and materials science. Its unique photophysical properties, coupled with its utility as a synthetic precursor, make it a valuable compound for a range of research and development applications. This technical guide provides a comprehensive overview of **9,10-dichloroanthracene**, including its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and a representative protocol for evaluating its cytotoxic effects.

Core Properties of 9,10-Dichloroanthracene

A summary of the key quantitative data for **9,10-dichloroanthracene** is presented below. These properties are crucial for its application in various experimental settings.

Property	Value	Reference(s)
CAS Number	605-48-1	[1]
Molecular Formula	C ₁₄ H ₈ Cl ₂	[1]
Molecular Weight	247.12 g/mol	[2]
Melting Point	210-215 °C	[3]
Appearance	Yellow to orange crystalline solid	[4]
Solubility	Low solubility in water; soluble in organic solvents such as chloroform and benzene. Slightly soluble in chloroform and dichloromethane.	[4] [5]
Dipole Moment	0.00 D	[6]

Synthesis and Purification

The synthesis of **9,10-dichloroanthracene** can be achieved through the direct chlorination of anthracene. The following protocol is a representative method for its preparation and subsequent purification.

Experimental Protocol: Synthesis of 9,10-Dichloroanthracene

Materials:

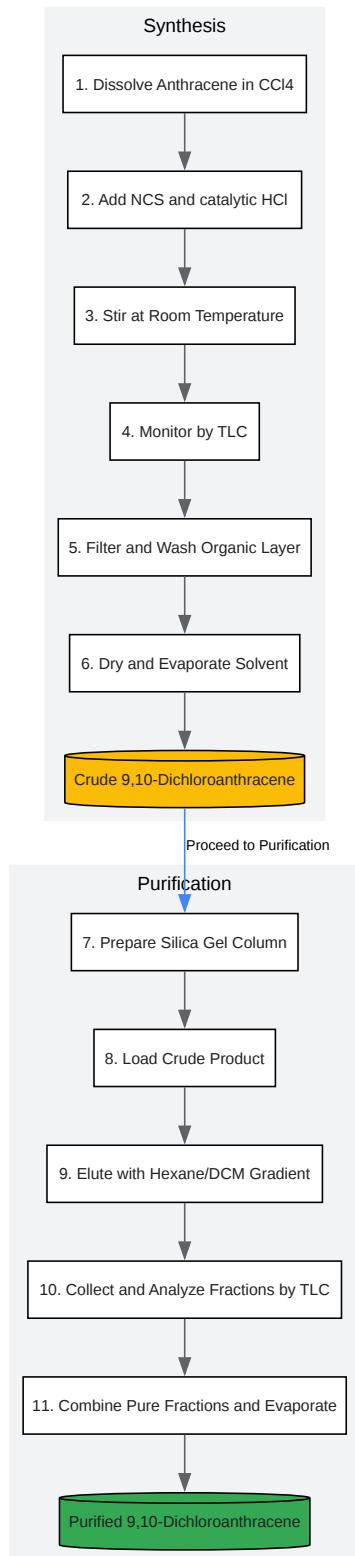
- Anthracene
- N-Chlorosuccinimide (NCS)
- Carbon tetrachloride (CCl₄)
- Hydrochloric acid (HCl)

- Silica gel for column chromatography
- Hexane
- Dichloromethane

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve anthracene in carbon tetrachloride.
- Chlorination: Add N-Chlorosuccinimide (NCS) and a catalytic amount of hydrochloric acid to the solution.
- Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction of NCS with 9-bromoanthracene to yield **9,10-dichloroanthracene** suggests a similar approach can be used with anthracene, though reaction conditions may need optimization.^[7]
- Work-up: Upon completion of the reaction, as indicated by TLC, filter the reaction mixture to remove any solid byproducts.
- Extraction: Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate.
- Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Experimental Protocol: Purification by Column Chromatography


Procedure:

- Column Preparation: Prepare a silica gel column using a slurry of silica gel in hexane.
- Loading: Dissolve the crude **9,10-dichloroanthracene** in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica gel

onto the top of the column.

- **Elution:** Elute the column with a gradient of hexane and dichloromethane, starting with pure hexane and gradually increasing the polarity with dichloromethane.
- **Fraction Collection:** Collect the fractions and monitor them by TLC.
- **Final Product:** Combine the pure fractions and remove the solvent under reduced pressure to yield purified **9,10-dichloroanthracene** as a yellow crystalline solid.

Synthesis and Purification of 9,10-Dichloroanthracene

[Click to download full resolution via product page](#)

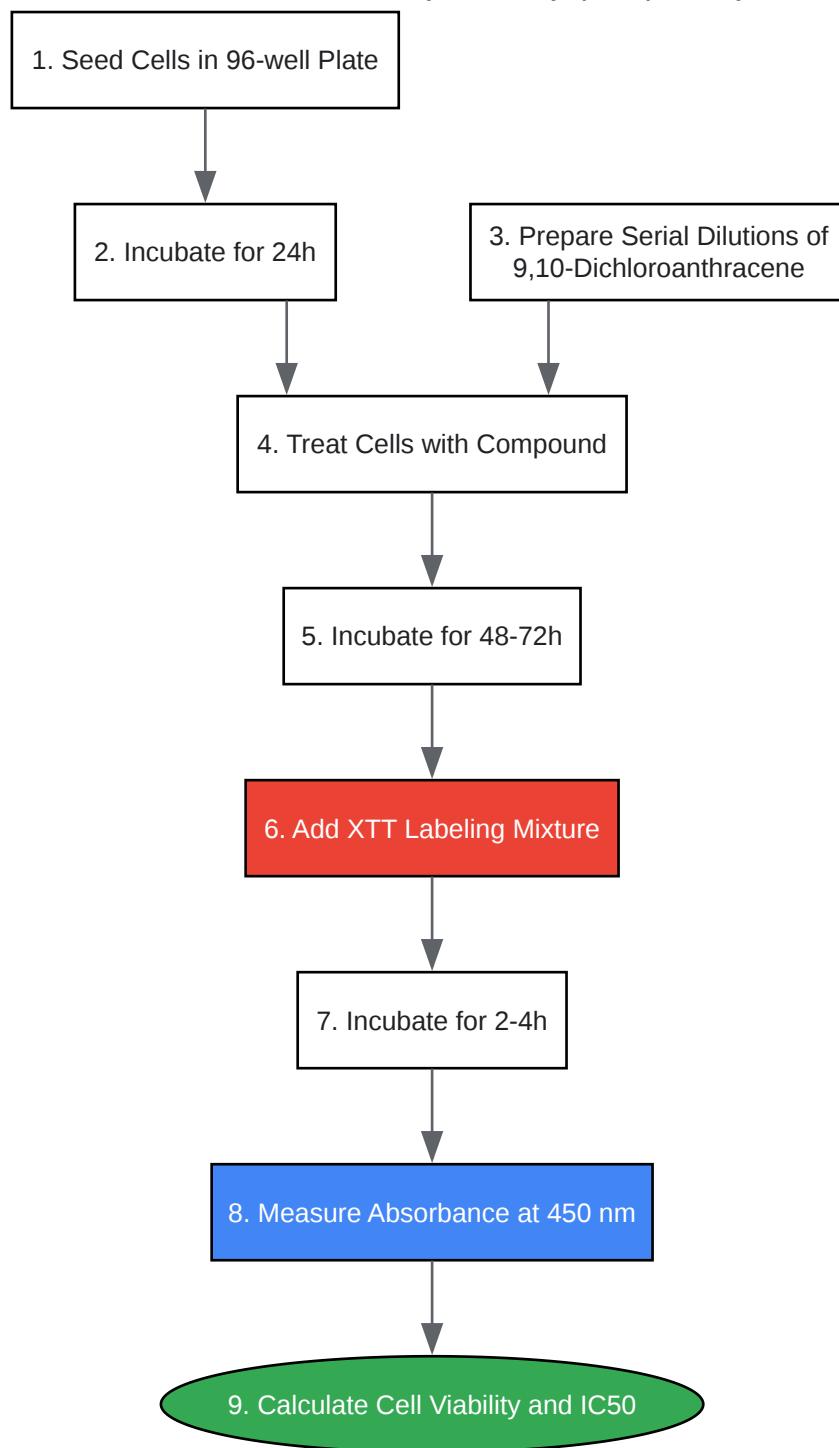
A flowchart illustrating the synthesis and purification process for **9,10-dichloroanthracene**.

Cytotoxicity Evaluation

While specific data on the cytotoxicity of **9,10-dichloroanthracene** is limited, the following protocol, based on the evaluation of other substituted anthracene derivatives, provides a robust framework for its assessment in cancer cell lines.^[8] The XTT colorimetric assay is a common method to determine cell viability.

Experimental Protocol: In Vitro Cytotoxicity Assay (XTT Assay)

Materials:


- Human cancer cell line (e.g., HepG2)
- **9,10-Dichloroanthracene**
- Dimethyl sulfoxide (DMSO)
- Cell culture medium (e.g., DMEM)
- Fetal bovine serum (FBS)
- Penicillin-Streptomycin solution
- XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) labeling reagent
- Electron-coupling reagent (e.g., PMS - N-methyl dibenzopyrazine methyl sulfate)
- 96-well microtiter plates
- Microplate reader

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

- Compound Preparation: Prepare a stock solution of **9,10-dichloranthracene** in DMSO. Prepare serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations.
- Cell Treatment: Remove the old medium from the wells and add the medium containing different concentrations of **9,10-dichloranthracene**. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
- Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
- XTT Assay:
 - Prepare the XTT labeling mixture by mixing the XTT reagent and the electron-coupling reagent.
 - Add the XTT labeling mixture to each well.
 - Incubate the plate for 2-4 hours to allow for the formation of the formazan product.
- Data Acquisition: Measure the absorbance of the formazan product at 450 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC_{50} value (the concentration of the compound that inhibits 50% of cell growth).

Workflow for In Vitro Cytotoxicity (XTT) Assay

[Click to download full resolution via product page](#)

A workflow diagram for assessing the in vitro cytotoxicity of **9,10-dichloranthracene** using an XTT assay.

Conclusion

9,10-Dichloroanthracene is a versatile molecule with significant potential in various scientific domains. This guide has provided essential information on its core properties, along with detailed protocols for its synthesis, purification, and a representative method for evaluating its biological activity. The provided workflows and data tables serve as a valuable resource for researchers and professionals engaged in the study and application of this and related compounds. As with all chemical research, appropriate safety precautions should be taken when handling **9,10-dichloroanthracene** and the reagents used in its synthesis and analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Anthracene, 9,10-dichloro- [webbook.nist.gov]
- 2. Anthracene, 9,10-dichloro- (CAS 605-48-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. 9,10-Dichloroanthracene, 97% | Fisher Scientific [fishersci.ca]
- 4. CAS 605-48-1: 9,10-Dichloroanthracene | CymitQuimica [cymitquimica.com]
- 5. 9,10-DICHLOROANTHRACENE CAS#: 605-48-1 [m.chemicalbook.com]
- 6. 9,10-dichloroanthracene [stenutz.eu]
- 7. Organic Synthesis International: Preparation of 9,10-dihydroanthracene-9,10,-succinicanhydride via Diels-Alder reaction [organicsynthesisinternational.blogspot.com]
- 8. Synthesis and cytotoxicity of 9-alkoxy-1,5-dichloroanthracene derivatives in murine and human cultured tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [9,10-dichloroanthracene CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1293567#9-10-dichloroanthracene-cas-number-and-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com